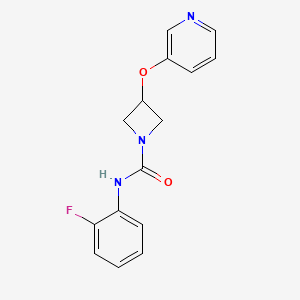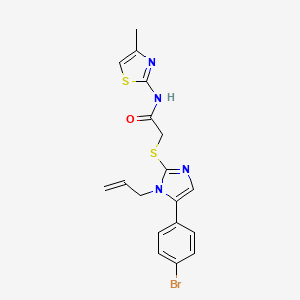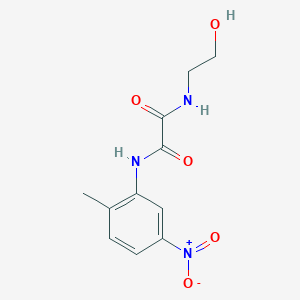![molecular formula C19H17NO3 B2674718 N-(2-(furan-3-yl)-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1396873-91-8](/img/structure/B2674718.png)
N-(2-(furan-3-yl)-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(furan-3-yl)-2-hydroxyethyl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also has a biphenyl group, which consists of two connected phenyl rings, and a carboxamide group, which is a common functional group in many biological compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring, biphenyl group, and carboxamide group would each contribute to the overall structure. The presence of the oxygen atom in the furan ring and the nitrogen atom in the carboxamide group could also result in the formation of hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The furan ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The carboxamide group can participate in various reactions, including hydrolysis and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, and the functional groups it contains would influence its solubility, melting point, boiling point, and other properties .科学的研究の応用
Synthesis and Anti-bacterial Activities
Research by Siddiqa et al. (2022) demonstrated the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives, highlighting their anti-bacterial activities against drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA. The study validated the effectiveness of these compounds, especially against NDM-positive bacteria, through docking studies and molecular dynamics simulations, suggesting potential applications in combating antibiotic-resistant bacterial infections (Siddiqa et al., 2022).
Furan-Based Fluorescent Chemosensors
Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor incorporating a furan-2-carboxamide group for the detection of Cd2+ and CN− ions. This sensor demonstrated significant potential in bio-imaging applications within live cells and zebrafish larvae, offering a novel approach for environmental monitoring and biological studies (Ravichandiran et al., 2020).
Polymer Synthesis
Jiang et al. (2015) explored the enzymatic polymerization of Furan-2,5-Dicarboxylic Acid (FDCA)-based furanic-aliphatic polyamides, presenting a sustainable alternative to conventional polymers. This research outlined a method for producing high molecular weight polyamides, which are comparable to polyphthalamides in terms of thermal and structural properties. These findings open avenues for the application of furan derivatives in high-performance and environmentally friendly materials (Jiang et al., 2015).
Antiviral Agents Against H5N1 Influenza
Yongshi et al. (2017) reported the synthesis of furan-carboxamide derivatives as novel inhibitors of the H5N1 influenza A virus. The study identified 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide as a potent inhibitor, showcasing the potential of furan derivatives in developing antiviral therapeutics (Yongshi et al., 2017).
Corrosion Inhibition
Zulfareen et al. (2016) synthesized N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide and evaluated its efficiency as a corrosion inhibitor for brass in HCl medium. The compound demonstrated promising results in protecting brass against corrosion, indicating its application in materials science and engineering (Zulfareen et al., 2016).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-18(17-10-11-23-13-17)12-20-19(22)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-11,13,18,21H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKVGWPLWPCJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2674638.png)



![3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane](/img/structure/B2674645.png)

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2674649.png)
![1,1,3-Trimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride](/img/structure/B2674651.png)

![Cyclohexylethyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B2674654.png)


![1-[3-(Difluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid](/img/structure/B2674657.png)